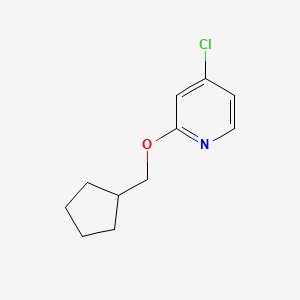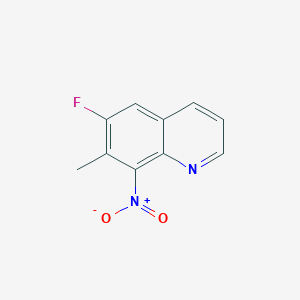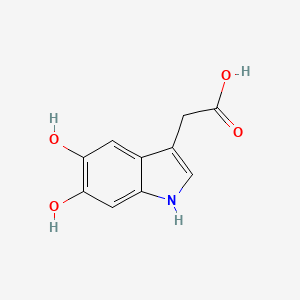
4-Chloro-2-(cyclopentylmethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-(ciclopentilmetoxil)piridina es un compuesto químico con la fórmula molecular C11H14ClNO. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-2-(ciclopentilmetoxil)piridina típicamente implica la reacción de 4-cloropiridina con ciclopentilmetanol en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente, como dimetilformamida (DMF). La mezcla se calienta para facilitar la reacción, lo que resulta en la formación de 4-Cloro-2-(ciclopentilmetoxil)piridina .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El proceso involucra los mismos reactivos y condiciones, pero utiliza equipos de grado industrial para garantizar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-2-(ciclopentilmetoxil)piridina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando su estructura química y propiedades.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen hidróxido de sodio o carbonato de potasio, y las reacciones generalmente se llevan a cabo en solventes polares como DMF o DMSO.
Oxidación: Se pueden usar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se emplean comúnmente.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varias piridinas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
4-Cloro-2-(ciclopentilmetoxil)piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación continúa para explorar su potencial como agente farmacéutico.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-(ciclopentilmetoxil)piridina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
4-Cloropiridina: Un compuesto más simple con reactividad similar, pero sin el grupo ciclopentilmetoxilo.
2-(Ciclopentilmetoxil)piridina: Estructura similar, pero sin el átomo de cloro.
4-Cloro-2-metoxipiridina: Similar, pero con un grupo metoxilo en lugar de ciclopentilmetoxilo.
Singularidad
4-Cloro-2-(ciclopentilmetoxil)piridina es único debido a la presencia tanto del átomo de cloro como del grupo ciclopentilmetoxilo, lo que confiere propiedades químicas y reactividad específicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones sintéticas y de investigación .
Propiedades
Número CAS |
1346707-04-7 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
4-chloro-2-(cyclopentylmethoxy)pyridine |
InChI |
InChI=1S/C11H14ClNO/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
Clave InChI |
DHKILRADSDXGGR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)


![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)



